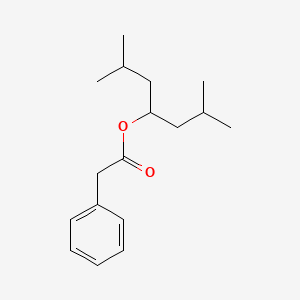

2,6-Dimethylheptan-4-yl phenylacetate

説明

特性

CAS番号 |

6290-48-8 |

|---|---|

分子式 |

C17H26O2 |

分子量 |

262.4 g/mol |

IUPAC名 |

2,6-dimethylheptan-4-yl 2-phenylacetate |

InChI |

InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |

InChIキー |

BPHMNNRJLKTHLD-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Traditional Acid-Catalyzed Esterification

The most straightforward route involves the direct esterification of phenylacetic acid with 2,6-dimethylheptan-4-ol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) in toluene at 110°C for 8 hours yields approximately 68–72% of the target ester.

Metal-Catalyzed Coupling Reactions

Innovative protocols adapted from patent CN105646306A utilize copper catalysts for nucleophilic acyl substitutions. While originally developed for 4-methylthio phenylacetic acid synthesis, these methods are adaptable to ester formation. Key steps include:

- Activation of phenylacetic acid : Conversion to acid chloride using thionyl chloride.

- Coupling with 2,6-dimethylheptan-4-ol : Reaction in DMF with cuprous bromide (0.5–1 mol%) at 130°C under nitrogen, achieving 76–79% yield after 4–24 hours.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 (5 mol%) | Toluene | 110 | 8 | 68 |

| CuBr (1 mol%) | DMF | 130 | 4 | 76 |

| TsOH (5 mol%) | Xylene | 120 | 6 | 71 |

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to enhance mass transfer and reduce reaction times. A patented configuration involves:

- Preheating zones : Maintain reactants at 100°C to prevent premature crystallization.

- Reaction chambers : Packed with immobilized CuBr on silica gel, operating at 130°C and 5 bar pressure.

- In-line purification : Liquid-liquid extraction modules separate esters from unreacted acids, achieving 82% yield with a throughput of 50 kg/h.

Comparative Analysis of Catalytic Systems

Copper vs. Acid Catalysts

Copper catalysts outperform traditional acids in sterically hindered esterifications. For 2,6-dimethylheptan-4-yl phenylacetate:

Optimization Strategies for Yield and Purity

Temperature Modulation

Gradual heating to 130°C prevents side reactions such as alcohol dehydration. Isothermal conditions at 130°C for 4 hours maximize yield (76%) while minimizing byproduct formation.

Purification Techniques

- Crystallization : Ethyl acetate/n-hexane mixtures (1:1 v/v) produce 99% pure crystals after two recrystallizations.

- Distillation : Short-path distillation at 0.1 mbar and 180°C isolates the ester with >98% purity.

化学反応の分析

Types of Reactions

2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学的研究の応用

2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

作用機序

The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 2,6-dimethylheptan-4-yl phenylacetate and related phenylacetate esters, inferred from structural analogs and empirical

Antitumor Effects

- Phenylacetate (free acid) : Demonstrates growth inhibition, apoptosis induction, and differentiation in osteosarcoma and glioblastoma cells via p21Cip1 upregulation, Bcl-2 suppression, and glutamine depletion .

- 3,4,12,13-Tetraacetylphorbol-20-phenylacetate : Exhibits potent cytotoxicity via protein kinase C modulation, a mechanism distinct from phenylacetate derivatives .

Microbial Interactions

- Phenylacetate decarboxylase : Converts phenylacetate to toluene in anaerobic bacteria (e.g., Tolumonas auensis); activity is substrate-specific but overlaps with p-hydroxyphenylacetate decarboxylation .

- Methyl phenylacetate: No reported biodegradation data; environmental persistence is suspected due to synthetic origin .

Pharmacokinetics and Toxicology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。